Baricitinib is a synthetic, orally administered, small molecule inhibitor with selective inhibitory activity against Janus kinase (JAK) 1 and JAK2. [, ] It plays a significant role in scientific research as a tool to investigate the role of JAK1 and JAK2 in various cellular processes and disease models. [, , ]
Baricitinib is a small molecule medication primarily used for the treatment of moderate to severe rheumatoid arthritis. It functions as a selective inhibitor of Janus kinases, which are critical in the signaling pathways of various cytokines and growth factors involved in inflammation and immune responses. The compound was developed by Eli Lilly and Company and received approval from the United States Food and Drug Administration in 2018 for rheumatoid arthritis treatment. In addition to its primary use, Baricitinib has also been investigated for its potential in treating other conditions, including alopecia areata and COVID-19.
Source: Baricitinib is synthesized through various chemical processes, utilizing specific starting materials that undergo multiple reactions to yield the final product.
Classification: Baricitinib belongs to the class of drugs known as Janus kinase inhibitors. These agents are characterized by their ability to modulate immune responses by interfering with the activity of Janus kinases, which play a pivotal role in the signaling of interleukins and interferons.
The synthesis of Baricitinib involves several methods, each employing different starting materials and reaction conditions. A notable method includes the use of tert-butyl 3-oxoazetidine-1-carboxylate as a key intermediate. The synthesis typically follows these steps:
The process can vary significantly based on the specific synthetic route chosen, with some methods emphasizing green chemistry principles to reduce environmental impact and improve efficiency .
Baricitinib's molecular structure is defined by its unique arrangement of atoms that enable its function as a Janus kinase inhibitor. The molecular formula is C18H17N3O2S, and it has a molecular weight of approximately 353.41 g/mol.
Baricitinib undergoes several chemical reactions during its synthesis:
These reactions are crucial for constructing the complex molecular architecture required for its pharmacological activity .
Baricitinib acts primarily by inhibiting Janus kinases 1 and 2, which are involved in the signaling pathways for various cytokines that mediate inflammatory processes. By blocking these kinases:
The selectivity for Janus kinase 1 and 2 allows Baricitinib to modulate immune responses effectively while minimizing off-target effects .
Relevant data indicate that Baricitinib maintains its efficacy when stored properly, which is crucial for clinical applications .
Baricitinib has several significant applications in medicine:
The versatility of Baricitinib as a therapeutic agent underscores its importance in modern medicine .
Baricitinib (C₁₆H₁₇N₇O₂S) is an adenosine triphosphate (ATP)-competitive inhibitor that selectively targets the kinase domains of JAK1 and JAK2. Its pyrrolopyrimidine-based structure enables reversible binding to the conserved ATP-binding cleft of these kinases, with half-maximal inhibitory concentrations (IC₅₀) of 5.9 nM for JAK1 and 5.7 nM for JAK2 [3] [4]. This high specificity arises from interactions with key amino acid residues (e.g., Leu959 and Glu966 in JAK1) that stabilize the drug-kinase complex, sterically hindering ATP access. Baricitinib exhibits lower affinity for JAK3 (IC₅₀ ≈ 560 nM) and TYK2 (IC₅₀ ≈ 53 nM), minimizing off-target immunosuppressive effects [1] [7].
Table 1: Baricitinib Binding Affinities for JAK and Non-JAK Kinases
Kinase | IC₅₀ (nM) | Biological Role |
---|---|---|
JAK1 | 5.9 | Cytokine signaling (IL-6, IFN-γ) |
JAK2 | 5.7 | Hematopoiesis, IFN-γ signaling |
TYK2 | 53 | IL-12/IL-23 signaling |
AAK1 | 8.2 | Clathrin-mediated endocytosis |
GAK | 120 | Viral trafficking |
By inhibiting JAK1/JAK2 heterodimers, baricitinib disrupts signaling of cytokines dependent on these kinases:
Table 2: Impact of Baricitinib on Cytokine Pathways
Cytokine Pathway | JAK Pairs Targeted | Key Inhibited Effects |
---|---|---|
IL-6 trans-signaling | JAK1/JAK2–gp130 | STAT3 activation, nociceptor sensitization, CRP production |
IFN-γ | JAK1/JAK2–IFNGR | STAT1 phosphorylation, MHC-II expression |
IL-23 | JAK2/TYK2–IL23R | Th17 differentiation, IL-17/IL-22 production |
IL-12 | JAK2/TYK2–IL12R | Th1 differentiation, IFN-γ production |
Baricitinib exerts time-sensitive control over STAT activation kinetics:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7